2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Description
2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is a 1,3,4-thiadiazole derivative characterized by a sulfanylacetic acid group at the 2-position and an allylamino substituent at the 5-position of the heterocyclic ring (Figure 1). The allylamino group introduces a reactive alkene moiety, which may enhance interactions with biological targets through covalent bonding or π-π stacking . The sulfanylacetic acid moiety contributes to solubility in polar solvents like ethanol and DMF, though the compound is generally insoluble in water .
Synthesis typically involves a two-step procedure:
Heterocyclization: Acylated thiosemicarbazides react with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thioles.
S-Alkylation: The thiol intermediate undergoes alkylation with chloroacetic acid derivatives to yield the target compound .
This scaffold is of pharmacological interest due to its structural similarity to bioactive thiadiazoles, which exhibit anticonvulsant, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c1-2-3-8-6-9-10-7(14-6)13-4-5(11)12/h2H,1,3-4H2,(H,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRUEXOBASMNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-mercapto-1,3,4-thiadiazole.
Introduction of the Allylamino Group: The 5-mercapto-1,3,4-thiadiazole is then reacted with allylamine to introduce the allylamino group at the 5-position of the thiadiazole ring.
Attachment of the Sulfanyl Group: The resulting compound is further reacted with chloroacetic acid to attach the sulfanyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Reactions at the Carboxylic Acid Group
The acetic acid group undergoes typical carboxylic acid reactions:
Key Insight : Esterification and amidation are pivotal for modifying solubility or bioactivity, as seen in analogous thiadiazole-carboxylic acid systems .
Reactivity of the Sulfanyl (Thioether) Linkage
The sulfur atom in the sulfanyl group is susceptible to oxidation and alkylation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂ (30%), CH₃COOH, rt | Sulfoxide or sulfone derivatives | |
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Thioether-alkylated product |
Note : Oxidation to sulfone enhances electrophilicity, potentially improving interactions in biological systems .
Transformations of the Allylamino Group
The allylamino (–NH–CH₂–CH₂–CH₂) moiety offers opportunities for functionalization:
Mechanistic Insight : The electron-rich double bond in the allyl group facilitates electrophilic additions or cyclizations .
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring participates in electrophilic substitutions and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Halogenation | NBS, CCl₄, light | Brominated thiadiazole derivatives | |
| Nucleophilic Attack | RLi, THF, –78°C | Ring-opened intermediates |
Caution : Harsh conditions may destabilize the thiadiazole ring, leading to decomposition .
Cyclization Reactions
Intramolecular interactions between the carboxylic acid and allylamino groups can yield fused heterocycles:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Lactam Formation | EDCI, HOBt, DMF | Thiadiazole-fused β-lactam | |
| Thiazolidinone Synthesis | CS₂, KOH, Δ | Thiazolidinone-linked thiadiazole |
Application : Such cyclizations are exploited in medicinal chemistry to enhance metabolic stability .
Cross-Coupling Reactions
The thiadiazole core may act as a directing group in metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Ar–B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-substituted thiadiazole | |
| Sonogashira Coupling | RC≡CH, CuI, PdCl₂(PPh₃)₂ | Alkynylated derivatives |
Limitation : Steric hindrance from the allylamino group may reduce coupling efficiency .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the bioactive thiadiazole ring.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is not fully understood but is believed to involve:
Molecular Targets: The thiadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1. Structural Comparison of Thiadiazole Derivatives
*Calculated based on molecular formula C₈H₁₁N₃O₂S₂.
Key Observations:
Allylamino vs. However, aromatic substituents (e.g., thiophene in ) may enhance π-π interactions with target proteins.
Sulfanylacetic Acid vs. Esters/Hydrazides : The acetic acid group in the target compound increases water solubility compared to ethyl esters (e.g., ) but may reduce bioavailability due to ionization at physiological pH.
Pharmacological Activity Comparison
Key Findings:
- Antimicrobial Activity: Aromatic derivatives (e.g., ) show moderate activity against Gram-positive bacteria, while the target compound’s allylamino group may enhance Gram-negative targeting due to improved penetration .
- Anticancer Potential: The sulfanylacetic acid moiety in the target compound contributes to antiproliferative effects, with IC₅₀ values comparable to cisplatin in some cell lines .
- Safety Profile: Allylamino-substituted thiadiazoles exhibit lower ulcerogenic risk compared to sulfonamide derivatives (e.g., ), which are associated with gastrointestinal toxicity .
Physicochemical Properties
Biological Activity
2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is a novel compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both an allylamino group and a carboxylic acid functionality attached to a thiadiazole ring, enhances its potential biological activity compared to other similar compounds.
The molecular formula of this compound is with a molecular weight of approximately 231.29 g/mol. The presence of the thiadiazole moiety is significant as it contributes to the compound's pharmacological properties through various interactions with biological targets.
Biological Activities
Research on thiadiazole derivatives has demonstrated a wide range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of Staphylococcus epidermidis and other pathogenic bacteria .
- Anti-inflammatory Effects : Several thiadiazole derivatives have been evaluated for their anti-inflammatory activities. They have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
- Anticancer Properties : Some studies have reported that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds derived from 1,3,4-thiadiazole have been tested for their ability to induce apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit carbonic anhydrase or other enzymes critical for bacterial survival .
- DNA Interaction : Studies indicate that some thiadiazole compounds can bind to DNA and interfere with its replication and transcription processes .
Case Studies
- Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds similar to this compound displayed moderate to high antibacterial activity when compared to standard antibiotics like ampicillin .
- Cytotoxicity Assay : In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results showed that certain concentrations led to significant cell death, indicating its potential as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities of selected thiadiazole derivatives compared to this compound:
| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| 5-Amino-1,3,4-thiadiazole | High | Moderate | Moderate |
| 5-(Allylthio)-1,3,4-thiadiazole | Moderate | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
